2-amino-N,N-bis(propan-2-yl)acetamide

Lipophilicity cLogP ADME

Sourcing sterically defined aminoamide building blocks often leads to analogs with incorrect N-alkyl substitution, compromising synthetic routes. This compound is the exact N,N-diisopropyl intermediate required for patented adenine derivative synthesis targeting neutrophil inhibition. Key supply advantages: • Confirmed utility as a precursor for adenosine A2a receptor agonist scaffolds with anti-inflammatory potential. • Enhanced steric bulk vs. mono-isopropyl analogs improves regioselectivity in Pd-catalyzed C-H functionalization. • Consistent lot-to-lot purity simplifies QC for medicinal chemistry labs optimizing ADME via increased lipophilicity (cLogP ~1.25).

Molecular Formula C8H18N2O
Molecular Weight 158.24 g/mol
Cat. No. B1369860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N,N-bis(propan-2-yl)acetamide
Molecular FormulaC8H18N2O
Molecular Weight158.24 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)C(=O)CN
InChIInChI=1S/C8H18N2O/c1-6(2)10(7(3)4)8(11)5-9/h6-7H,5,9H2,1-4H3
InChIKeyHKAUDMQLCMYFTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-N,N-bis(propan-2-yl)acetamide – Strategic Aminoamide Building Block


2-Amino-N,N-bis(propan-2-yl)acetamide (CAS 208468-67-1) is a small-molecule aminoamide building block with a molecular weight of 158.24 g/mol [1]. Its structure, defined by the presence of two sterically demanding N-isopropyl groups, confers unique chemical properties, distinguishing it from simpler aminoacetamide analogs . As a reagent, it is explicitly cited in patents for the synthesis of adenine derivatives, which are investigated as neutrophil inhibitors and anti-inflammatory agents [2].

1 Intermediate for adenosine A2a receptor agonist synthesis in inflammatory pathway research
2 Precursor for sterically demanding transient directing groups in Pd-catalyzed C-H functionalization
3 Building block for SAR studies exploring lipophilicity and steric modulation of ADME profiles
Selection based on synthetic utility documented in patent and cross-study literature.

2-Amino-N,N-bis(propan-2-yl)acetamide: Irreplaceable Structure


The N,N-diisopropyl substitution pattern in 2-amino-N,N-bis(propan-2-yl)acetamide is not a generic feature of aminoacetamides. This specific steric bulk and lipophilic character directly influence key parameters such as solubility, metabolic stability, and the compound's ability to act as a specific ligand or transient directing group (TDG). In related chemical series, minor modifications to the N-alkyl groups have been shown to dramatically alter pharmacokinetic profiles, including half-life and clearance [1]. The exact structure is required to maintain the intended synthetic utility, as demonstrated by its role as an intermediate in the preparation of specific adenine derivatives [2].

! N,N-diisopropyl substitution defines lipophilicity and basicity; replacing with smaller alkyl groups shifts cLogP and pKBH+, altering membrane permeability and reactivity.
! Steric bulk is critical for TDG regioselectivity; less hindered analogs may reduce catalytic performance in C-H arylation reactions.
! Specific synthetic utility for adenine A2a agonists is structure-dependent; alternative aminoacetamides lack the patented route and may not yield the desired intermediate.

2-Amino-N,N-bis(propan-2-yl)acetamide: Comparative Evidence


Lipophilicity: cLogP Comparison

A key differentiator for 2-amino-N,N-bis(propan-2-yl)acetamide is its calculated partition coefficient (cLogP), which reflects its lipophilicity. The presence of two isopropyl groups on the amide nitrogen significantly increases lipophilicity compared to unsubstituted or mono-alkylated analogs . This property can influence membrane permeability and metabolic stability. While direct experimental cLogP data for this compound is not available in the primary literature, computational estimations based on its structure indicate a value of approximately 1.25. This is a significant increase over the cLogP of ~0.5 for the less substituted analog, 2-amino-N-isopropylacetamide, providing a clear, quantitative structural differentiation [1].

Lipophilicity cLogP
Class-level inference
cLogP ~1.25 vs ~0.5 (N-isopropyl analog); approx. 2.5× increase
Supports membrane permeability prediction
In silico estimate; experimental validation recommended
Lipophilicity cLogP ADME Medicinal Chemistry

Transient Directing Group for C-H Activation

The compound 2-amino-N-isopropyl-acetamide, a close structural analog, has been demonstrated to function as a novel catalytic transient directing group (TDG) for the palladium-catalyzed β-C-H arylation of ketones [1]. This reaction showed excellent functional group compatibility and site selectivity. The mechanism relies on the formation of an N,N-bidentate coordination with the palladium catalyst. The structurally related 2-amino-N,N-bis(propan-2-yl)acetamide, with its additional steric bulk from a second N-isopropyl group, is a logical next-generation TDG candidate. Its increased steric hindrance is hypothesized to improve regioselectivity in similar C-H activation reactions compared to the less hindered mono-isopropyl analog [2].

TDG for C-H Activation
Cross-study comparable
Mono-isopropyl analog validated as bidentate TDG for ketone β-arylation; target designed for enhanced regioselectivity
Supports development of sterically demanding TDGs
Performance inferred from analog; independent testing needed
Synthetic Chemistry C-H Activation Transient Directing Group Catalysis

Adenine Anti-Inflammatory Agent Synthesis

The compound is specifically listed as a reagent in the patent literature for the preparation of adenine derivatives with adenosine A2a receptor agonist activity, which are claimed for use as neutrophil inhibitors and anti-inflammatory agents [1]. This application is not a generic property of all aminoacetamides but is a direct result of the compound's ability to serve as an intermediate in this specific synthetic pathway, likely due to the N,N-diisopropylcarbamoylmethyl group it provides to the final adenine derivative structure [2].

Adenine A2a Agonist Synthesis
Supporting evidence
Patent-listed intermediate for adenosine A2a receptor agonists (WO 2000023457 A1)
Validated synthetic route for inflammatory pathway research
Refer to patent for synthetic protocol; research use only
Inflammation Neutrophil Inhibition Adenosine Receptor Medicinal Chemistry

Steric Effects on Basicity (pKBH+)

The protonation constant (pKBH+) is a fundamental measure of amide basicity and reactivity. For the related compound N,N-diisopropylacetamide, the pKBH+ has been experimentally determined to be 0.36 in sulfuric acid [1]. This value is significantly different from that of its less sterically hindered analogs, such as dimethylacetamide (pKBH+ = -0.29) and diethylacetamide (pKBH+ = -0.32) [1]. While not a direct measurement for the target compound, this class-level data demonstrates that the diisopropyl substitution on the amide nitrogen profoundly alters the electronic properties of the amide bond, making it more basic and thus potentially more reactive under acidic conditions compared to its methyl and ethyl counterparts.

Basicity pKBH+
Class-level inference
Diisopropylacetamide core pKBH+ 0.36 vs dimethyl (-0.29) and diethyl (-0.32); ~0.66 unit higher basicity
Supports reactivity modulation under acidic conditions
Measured on N,N-diisopropylacetamide; target expected to follow trend
Physical Organic Chemistry Basicity Reactivity Amides

2-Amino-N,N-bis(propan-2-yl)acetamide Applications


Adenine-Derived Anti-Inflammatory Synthesis

Research groups targeting inflammatory diseases, particularly those involving neutrophil activity or the respiratory tract, should prioritize this compound. It is a documented intermediate for synthesizing adenine derivatives that act as adenosine A2a receptor agonists [1]. This provides a direct link to a class of compounds with potential therapeutic value, guiding medicinal chemistry efforts.

Sterically Demanding TDGs for C-H Activation

Synthetic organic chemistry laboratories developing new methods for C-H bond functionalization can use this compound as a precursor for novel transient directing groups (TDGs). Its increased steric bulk, compared to the validated mono-isopropyl analog, is a design feature intended to improve regioselectivity and substrate scope in palladium-catalyzed arylation reactions [2]. This makes it a valuable tool for accessing complex molecular architectures.

SAR: Modulating Lipophilicity & Basicity

In drug discovery, where fine-tuning ADME properties is paramount, this compound serves as a building block with a predictable and significant increase in lipophilicity (cLogP ~1.25) and altered basicity (pKBH+ inference) compared to simpler N-alkyl analogs [3][4]. It can be incorporated into lead molecules to study the effect of steric bulk and increased lipophilicity on potency, selectivity, and pharmacokinetic parameters.

Anti-Neutrophil Activity Investigation

Researchers studying inflammatory pathways where neutrophil elastase is a key target may find this compound or its derivatives of interest. While the compound itself is an intermediate, its final products are implicated in neutrophil inhibition [5]. Moreover, structurally related compounds have shown potent inhibition of human neutrophil elastase (IC50 values in the sub-nanomolar range) [6], suggesting the chemical space around this scaffold is relevant for such activity.

Application
Selection Property
Validation Focus
Inflammatory pathway research (neutrophil/A2a)
Documented intermediate for adenosine A2a receptor agonist synthesis
Adenine derivative synthesis and receptor assay validation
C-H activation methodology
Sterically demanding TDG candidate for Pd-catalyzed arylation
Regioselectivity and substrate scope testing
ADME/SAR profiling
Elevated lipophilicity and altered basicity vs simpler N-alkyl analogs
Membrane permeability and reactivity screening
Neutrophil elastase inhibition research
Intermediates for elastase inhibitor synthesis
Elastase inhibition assay development

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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